2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea
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Overview
Description
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is a complex organic compound characterized by its unique structure, which includes tert-butyl and dioxolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with 1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)amine under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents like THF and toluene are commonly used in industrial settings due to their effectiveness in dissolving reactants and facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isourea group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea involves its interaction with specific molecular targets. The isourea group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, affecting their activity. The dioxolane groups may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.
Musk ketone: A fragrance compound with a similar tert-butyl structure.
Uniqueness
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is unique due to its combination of tert-butyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
159390-24-6 |
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Molecular Formula |
C17H32N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl N,N'-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]carbamimidate |
InChI |
InChI=1S/C17H32N2O5/c1-15(2,3)24-14(18-8-12-10-20-16(4,5)22-12)19-9-13-11-21-17(6,7)23-13/h12-13H,8-11H2,1-7H3,(H,18,19) |
InChI Key |
OFGWHCHLPGFCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CNC(=NCC2COC(O2)(C)C)OC(C)(C)C)C |
Origin of Product |
United States |
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